N-(5-Amino-2-methylphenyl)-4-fluorobenzamide
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Overview
Description
N-(5-Amino-2-methylphenyl)-4-fluorobenzamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a methyl group, and a fluorobenzamide moiety, making it a versatile molecule for various chemical reactions and applications.
Scientific Research Applications
N-(5-Amino-2-methylphenyl)-4-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
Biochemical Pathways
The compound’s action on the mitochondrial electron transport chain affects multiple biochemical pathways. By inhibiting complex I, it disrupts the normal flow of electrons from NADH to oxygen, affecting pathways such as oxidative phosphorylation, which is crucial for ATP production .
Pharmacokinetics
While specific ADME properties for N-(5-Amino-2-methylphenyl)-4-fluorobenzamide are not available, it is predicted to have a boiling point of 537.3±60.0 °C and a density of 1.266±0.06 g/cm3 . It is slightly soluble in DMSO and methanol , which could influence its absorption and distribution in the body.
Result of Action
The primary result of this compound’s action is the inhibition of microbial growth due to its antimicrobial activities . It also exhibits antioxidant activity, as demonstrated by its ability to scavenge diphenylpicrylhydrazyl (DPPH) radicals .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that its bioavailability could be affected by the polarity of its environment . Additionally, its stability may be affected by light and temperature, as it is recommended to be stored in a dark place at 2-8°C .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methylphenyl)-4-fluorobenzamide typically involves the reaction of 5-amino-2-methylbenzoic acid with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-methylphenyl)-4-fluorobenzamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, substituted amides, and various functionalized benzamides, depending on the specific reagents and conditions used .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Amino-2-methylphenyl)-2-furamide
- N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine
- 5-Amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide
Uniqueness
N-(5-Amino-2-methylphenyl)-4-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable molecule for drug development and other applications .
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-4-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-9-2-7-12(16)8-13(9)17-14(18)10-3-5-11(15)6-4-10/h2-8H,16H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXURQNMOUKLHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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